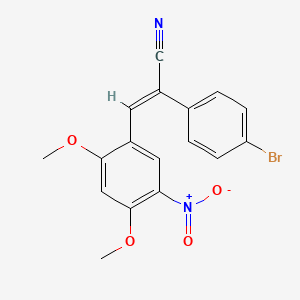
2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile, also known as BDMAN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of material science, medicinal chemistry, and organic synthesis. BDMAN is a yellow crystalline solid with a molecular weight of 396.2 g/mol and a melting point of 171-173°C.
科学研究应用
2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile has been used in a variety of scientific research applications, including as a fluorescent probe for detecting metal ions, as a building block for the synthesis of organic materials, and as a potential anticancer agent. In one study, 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile was used as a fluorescent probe for detecting copper ions in living cells, demonstrating its potential for use in biological imaging. In another study, 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile was used as a building block for the synthesis of a new type of organic material with potential applications in optoelectronics.
作用机制
The mechanism of action of 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile is not fully understood, but it is thought to involve the inhibition of tubulin polymerization, which is necessary for cell division. This mechanism is similar to that of other anticancer agents, such as paclitaxel and vinblastine. 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile has been shown to have cytotoxic effects on a variety of cancer cell lines, including ovarian, breast, and lung cancer cells. It has also been shown to have anti-inflammatory effects in animal models of inflammation. However, the biochemical and physiological effects of 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile on normal cells and tissues are not well understood.
实验室实验的优点和局限性
One advantage of 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile is its relatively simple synthesis method, which makes it accessible to a wide range of researchers. It also has potential applications in a variety of fields, including material science, medicinal chemistry, and organic synthesis. However, one limitation of 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile is its cytotoxicity, which limits its use in certain types of experiments. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types and tissues.
未来方向
There are several potential future directions for research on 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile. One area of interest is the development of new anticancer agents based on the structure of 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile. Another area of interest is the use of 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile as a building block for the synthesis of new types of organic materials with potential applications in optoelectronics and other fields. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile, which could lead to new insights into its potential applications.
合成方法
The synthesis of 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile involves the reaction between 2,4-dimethoxy-5-nitrobenzaldehyde and 4-bromoacetophenone in the presence of potassium carbonate and acetonitrile. The reaction is catalyzed by palladium acetate and triphenylphosphine, and the product is purified by recrystallization from ethanol. The yield of 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile is typically around 65-70%.
属性
IUPAC Name |
(E)-2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O4/c1-23-16-9-17(24-2)15(20(21)22)8-12(16)7-13(10-19)11-3-5-14(18)6-4-11/h3-9H,1-2H3/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQPCMOJVHISRA-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C2=CC=C(C=C2)Br)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(/C#N)\C2=CC=C(C=C2)Br)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

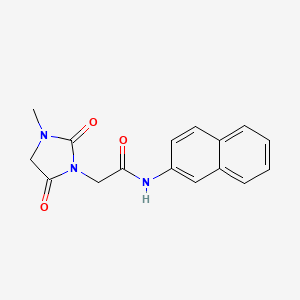
![1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5493144.png)
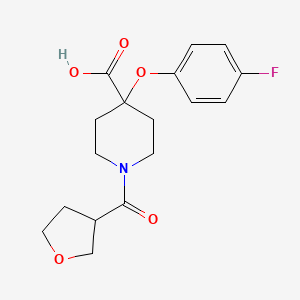
![6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5493159.png)
![2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone](/img/structure/B5493163.png)
![6-nitro-1-[3-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B5493170.png)
![4-methoxy-3-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzamide](/img/structure/B5493196.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5493197.png)
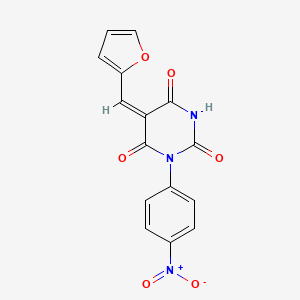
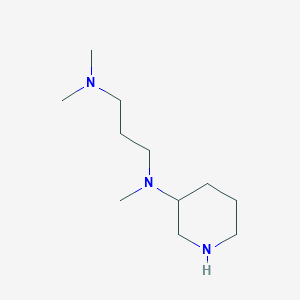

![4-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azetidin-3-yl]morpholine](/img/structure/B5493221.png)
![4-allyl-4-methoxy-1-{[5-(phenoxymethyl)isoxazol-3-yl]carbonyl}piperidine](/img/structure/B5493239.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-N-isopropyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane-5-carboxamide](/img/structure/B5493247.png)